molecular formula C17H14N4OS B13378823 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B13378823
M. Wt: 322.4 g/mol
InChI Key: KRWZGTFZFKMZFR-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone is a complex organic compound that features a benzimidazole moiety linked to a quinazolinone structure via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. This is achieved by reacting 1-methyl-1H-benzimidazole with a suitable alkylating agent to introduce the methyl group at the 2-position. The resulting intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives. The final step involves the condensation of the benzimidazole-thiol intermediate with the quinazolinone precursor under controlled conditions, typically involving a dehydrating agent and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted benzimidazole derivatives .

Scientific Research Applications

2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The quinazolinone structure can enhance these interactions by providing additional binding sites and stabilizing the compound’s overall structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
  • 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
  • 1-(5-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

Uniqueness

2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone is unique due to its combined benzimidazole and quinazolinone structures, which provide a versatile platform for chemical modifications and potential biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H14N4OS/c1-21-14-9-5-4-8-13(14)18-15(21)10-23-17-19-12-7-3-2-6-11(12)16(22)20-17/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

KRWZGTFZFKMZFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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